molecular formula C18H16ClN3O B11136517 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide

2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11136517
M. Wt: 325.8 g/mol
InChI Key: ANVVINAFTMKGDK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a chloro group, a pyridyl ethyl chain, and a pyrrole ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives to form the benzamide core.

    Introduction of the Chloro Group: Chlorination of the benzamide core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridyl Ethyl Chain: The pyridyl ethyl chain is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and alkyl halides.

    Incorporation of the Pyrrole Ring: The final step involves the formation of the pyrrole ring through cyclization reactions, typically using reagents like ammonium acetate and acetic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-indol-1-yl)benzamide
  • 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-imidazol-1-yl)benzamide
  • 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide

Uniqueness

2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of the pyrrole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

2-chloro-N-(2-pyridin-4-ylethyl)-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C18H16ClN3O/c19-17-4-3-15(22-11-1-2-12-22)13-16(17)18(23)21-10-7-14-5-8-20-9-6-14/h1-6,8-9,11-13H,7,10H2,(H,21,23)

InChI Key

ANVVINAFTMKGDK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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